molecular formula C28H40N6O2 B11971549 N'~1~,N'~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide

N'~1~,N'~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide

Cat. No.: B11971549
M. Wt: 492.7 g/mol
InChI Key: WWBRCYGPMKYDJN-VFIVCBTMSA-N
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Description

N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide is a complex organic compound with the molecular formula C28H40N6O2 and a molecular weight of 492.67 g/mol . This compound is characterized by its two dimethylamino groups attached to phenyl rings, which are further connected to a decanedihydrazide backbone through methylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and decanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target proteins. Additionally, the hydrazide backbone can form coordination complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide is unique due to its specific structural features, including the presence of dimethylamino groups and the decanedihydrazide backbone. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C28H40N6O2

Molecular Weight

492.7 g/mol

IUPAC Name

N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]decanediamide

InChI

InChI=1S/C28H40N6O2/c1-33(2)25-17-13-23(14-18-25)21-29-31-27(35)11-9-7-5-6-8-10-12-28(36)32-30-22-24-15-19-26(20-16-24)34(3)4/h13-22H,5-12H2,1-4H3,(H,31,35)(H,32,36)/b29-21+,30-22+

InChI Key

WWBRCYGPMKYDJN-VFIVCBTMSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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